3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group attached to a dimethylbenzene ring
Mechanism of Action
Target of Action
Compounds with similar triazoloquinazoline scaffolds have been reported to exhibit a broad range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects . The specific targets for these activities vary widely and are often dependent on the specific functional groups present in the compound.
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with key residues in the target proteins . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
These could include pathways related to cell division, protein synthesis, signal transduction, and others . The specific effects would depend on the nature of the target and the specific functional groups present in the compound.
Pharmacokinetics
For example, the presence of a sulfonyl group could potentially enhance the compound’s water solubility, which could in turn influence its absorption and distribution .
Result of Action
These could include inhibition of protein synthesis, induction of cell death, disruption of cell signaling pathways, and others .
Action Environment
For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with its targets .
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the quinazoline moiety. The sulfonyl group is then added through sulfonation reactions. Industrial production methods may involve the use of eco-compatible catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a component in polymer materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Compared to other triazoloquinazolines, 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE stands out due to its unique sulfonyl group and dimethylbenzene ring. Similar compounds include:
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: This compound has a fluorophenyl group instead of a phenyl group, which can alter its biological activity.
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE:
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-15-12-13-16(2)20(14-15)31(29,30)23-22-25-21(24-17-8-4-3-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMIQMBRJFOGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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